![molecular formula C12H12BrNO2 B1440600 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 304876-31-1](/img/structure/B1440600.png)
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Descripción general
Descripción
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is a chemical compound with the molecular formula C12H14BrNO. It has a molecular weight of 268.15 .
Molecular Structure Analysis
The InChI code for 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is 1S/C12H14BrNO.ClH/c13-9-1-2-11-10 (7-9)12 (8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H .Physical And Chemical Properties Analysis
5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane]-2-one is a solid substance . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Indole derivatives are significant in various scientific fields, particularly in medicinal chemistry and pharmacology . They are prevalent moieties present in selected alkaloids and have biomedical importance . Here are some general applications of indole derivatives:
-
Cancer Treatment
- Indole derivatives have been found to have potential applications in cancer treatment . They can act as biologically active compounds for the treatment of cancer cells .
- The methods of application or experimental procedures would typically involve in vitro and in vivo studies to test the efficacy of the indole derivative against various types of cancer cells .
- The results or outcomes would depend on the specific type of cancer and the specific indole derivative being studied .
-
Treatment of Microbial Infections
- Indole derivatives can also be used to treat microbial infections .
- The methods of application would typically involve testing the indole derivative against various types of microbes in a laboratory setting .
- The results or outcomes would depend on the specific type of microbe and the specific indole derivative being studied .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromospiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYZZDOKMLGPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681020 | |
| Record name | 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one | |
CAS RN |
304876-31-1 | |
| Record name | 5-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)
![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)
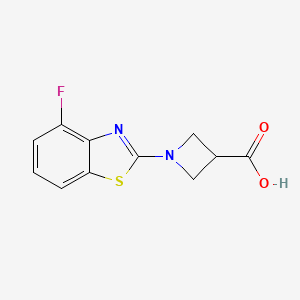
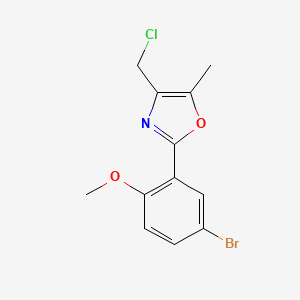
![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)
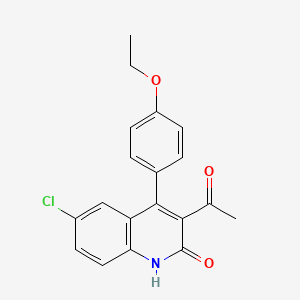
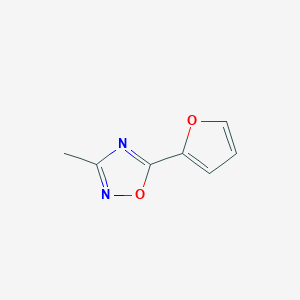
![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)
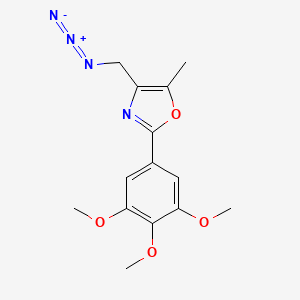
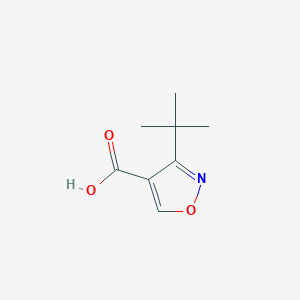
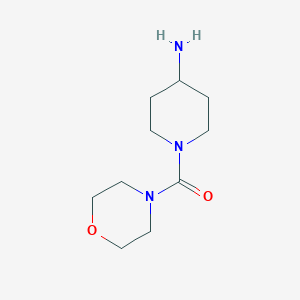
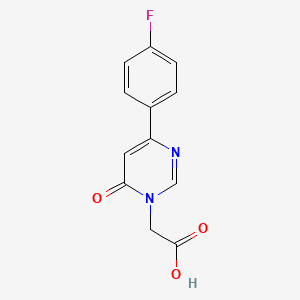

![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)